molecular formula C7H16FNO B13255461 2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol

2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol

Cat. No.: B13255461
M. Wt: 149.21 g/mol
InChI Key: YNDWIUYJQVFCGR-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol is an organic compound that features a unique combination of functional groups, including an amino group, a fluoroethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroethylamine with 3-methyl-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-fluoroethyl)-3-methylbutanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the fluoroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-fluoroethyl)propan-1-ol
  • 2-Amino-2-(2-chloroethyl)-3-methylbutan-1-ol
  • 2-Amino-2-(2-bromoethyl)-3-methylbutan-1-ol

Uniqueness

2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H16FNO

Molecular Weight

149.21 g/mol

IUPAC Name

2-amino-2-(2-fluoroethyl)-3-methylbutan-1-ol

InChI

InChI=1S/C7H16FNO/c1-6(2)7(9,5-10)3-4-8/h6,10H,3-5,9H2,1-2H3

InChI Key

YNDWIUYJQVFCGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCF)(CO)N

Origin of Product

United States

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